N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: is a complex compound composed of multiple functional groups and chemical entities. Each component contributes to the overall properties and potential applications of the compound. This article will delve into the various aspects of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Synthetic Route: This compound can be synthesized by the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an OH-type anion exchange resin.
Industrial Production: Industrially, it is produced by the amination of 1,2-dichloroethane with ammonia under high temperature and pressure conditions.
-
Dimethyl Sulfate
Synthetic Route: Dimethyl sulfate is typically synthesized by the esterification of sulfuric acid with methanol. The reaction is carried out under controlled conditions to prevent the formation of by-products.
Industrial Production: Industrial production involves the continuous distillation of the reaction mixture to obtain pure dimethyl sulfate.
-
2,3-di(octadecanoyloxy)propyl octadecanoate
Synthetic Route: This compound is synthesized by the esterification of glycerol with octadecanoic acid (stearic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: The industrial process involves the use of high-purity reactants and continuous removal of water to drive the reaction to completion.
-
Urea
Synthetic Route: Urea is synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature conditions.
Industrial Production: The industrial production of urea involves the use of the Bosch-Meiser urea process, which is highly efficient and widely used in the fertilizer industry.
Chemical Reactions Analysis
Types of Reactions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Oxidation: This compound can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
-
Dimethyl Sulfate
Methylation: Dimethyl sulfate is a strong methylating agent and can methylate a wide range of nucleophiles, including amines, alcohols, and phenols.
Hydrolysis: It can be hydrolyzed to form methanol and sulfuric acid.
-
2,3-di(octadecanoyloxy)propyl octadecanoate
Ester Hydrolysis: This compound can undergo hydrolysis in the presence of acids or bases to form glycerol and octadecanoic acid.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
-
Urea
Hydrolysis: Urea can be hydrolyzed to form ammonia and carbon dioxide.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form various condensation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl halides.
Methylation: Dimethyl sulfate is used as the methylating agent.
Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis.
- Acts as a chelating agent in coordination chemistry .
-
Biology
- Used in the study of enzyme mechanisms and protein interactions.
- Acts as a stabilizer for certain biological molecules.
-
Medicine
- Potential applications in drug delivery systems.
- Used in the synthesis of pharmaceutical intermediates.
-
Industry
- Used in the production of polymers and resins.
- Acts as a surfactant in various industrial processes .
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea involves multiple pathways:
-
N’-(2-aminoethyl)ethane-1,2-diamine
- Acts as a nucleophile in substitution reactions.
- Forms coordination complexes with metal ions .
-
Dimethyl Sulfate
- Methylates nucleophiles by transferring a methyl group.
- Hydrolyzes to form methanol and sulfuric acid.
-
2,3-di(octadecanoyloxy)propyl octadecanoate
- Undergoes hydrolysis to release glycerol and octadecanoic acid.
- Acts as a surfactant by reducing surface tension.
-
Urea
- Hydrolyzes to form ammonia and carbon dioxide.
- Acts as a nitrogen source in biological systems.
Comparison with Similar Compounds
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
Ethylenediamine: Similar to N’-(2-aminoethyl)ethane-1,2-diamine but lacks the additional aminoethyl group.
Methyl Iodide: Similar to dimethyl sulfate in its methylating ability but is more reactive and toxic.
Glycerol Stearate: Similar to 2,3-di(octadecanoyloxy)propyl octadecanoate but has different ester groups.
Ammonium Carbamate: Similar to urea in its nitrogen content but has different chemical properties.
-
Uniqueness
- The combination of multiple functional groups in a single compound provides unique reactivity and versatility.
- The presence of both hydrophilic and hydrophobic groups allows for diverse applications in various fields.
This comprehensive article provides an in-depth look at N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
68954-56-3 |
---|---|
Molecular Formula |
C64H133N5O11S |
Molecular Weight |
1180.8 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea |
InChI |
InChI=1S/C57H110O6.C4H13N3.C2H6O4S.CH4N2O/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;5-1-3-7-4-2-6;1-5-7(3,4)6-2;2-1(3)4/h54H,4-53H2,1-3H3;7H,1-6H2;1-2H3;(H4,2,3,4) |
InChI Key |
IKJHPWLBRXXDRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)OC.C(CNCCN)N.C(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.